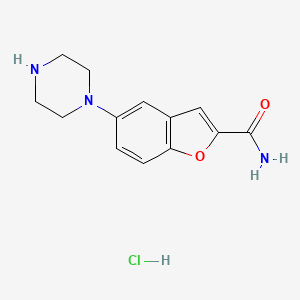

5-(哌嗪-1-基)苯并呋喃-2-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

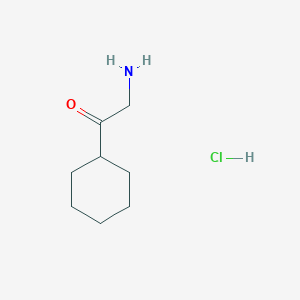

The compound 5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride is a derivative of benzofuran, which is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the analogues and synthetic methods discussed offer insights into the chemical characteristics and potential bioactivity of related compounds.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of analogues of the anti-tuberculosis agent 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide was achieved by modifying the piperazine ring and the aromatic ring to improve bioavailability . Another study improved the synthetic method for a related compound, 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid, by optimizing the reaction conditions and purification steps, leading to a higher overall yield . These methods could potentially be adapted for the synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran moiety linked to a piperazine ring. The modifications on the piperazine ring and the benzofuran core can significantly affect the compound's biological activity and pharmacokinetic properties. For example, the introduction of nitrogen into the aromatic ring or the expansion to a bicyclic moiety has been shown to retain or enhance anti-tuberculosis activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives with a piperazine linker include Friedel-Crafts acylation, reduction reactions, and cycloadditions. These reactions are crucial for introducing functional groups that can modulate the biological activity of the compounds. For instance, the synthesis of bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety involved 1,3-dipolar cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by the substituents on the benzofuran core and the piperazine ring. These properties include solubility, stability, and bioavailability, which are critical for the compound's efficacy as a drug. The modifications made to the lead compound in the anti-tuberculosis study were aimed at increasing absorption and serum half-life, indicating the importance of these properties in drug design .

科学研究应用

It’s stored in a refrigerator and shipped at room temperature . It’s important to note that this information is general and might not apply to all contexts or uses of the compound.

-

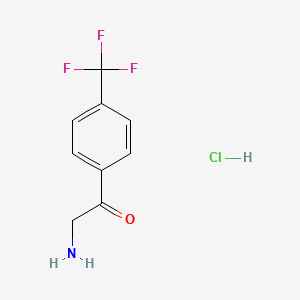

Pharmaceutical Synthesis “5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride” is used as an intermediate in the synthesis of Vilazodone , a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist currently under clinical evaluation for the treatment of major depression .

-

Chemical Synthesis A Chinese patent application discloses the synthetic method of intermediate 5-(piperazine-1-yl) benzofuran-2-carboxamides of the synthetic vilazodone . The method involves taking a formula (I) compound as raw material, dissolving it in anhydrous solvent, and under the condition of Lewis acid and organic bases and nitrogen or protection of inert gas, reacting with paraformaldehyde at room temperature for 3~10 hours to obtain a formula (II) compound .

-

Chemical Research This compound can be used in chemical research due to its unique structure . It’s a solid with a molecular weight of 281.74 . , and it’s stored in a refrigerator and shipped at room temperature . These properties make it suitable for various chemical research applications.

-

Biochemical Research Given its structure, “5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride” could potentially be used in biochemical research, possibly in the study of receptor interactions or as a building block in the synthesis of more complex biochemical compounds .

-

Pharmaceutical Research This compound could potentially be used in pharmaceutical research, possibly in the development of new drugs or therapies . Its use in the synthesis of Vilazodone, a drug used for the treatment of major depression, suggests potential applications in this field .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

属性

IUPAC Name |

5-piperazin-1-yl-1-benzofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16;/h1-2,7-8,15H,3-6H2,(H2,14,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHFBKJOBNGOGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625898 |

Source

|

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride | |

CAS RN |

913730-87-7 |

Source

|

| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)